molecular formula C18H21NO3S B2767812 3-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1797140-22-7

3-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2767812
CAS No.: 1797140-22-7
M. Wt: 331.43
InChI Key: JQTABEKVHKEJRH-UHFFFAOYSA-N
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Description

3-Methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring, a tetrahydro-2H-pyran-4-yl (THP) group, and a thiophen-2-ylmethyl substituent. This compound’s structure combines aromatic, heterocyclic, and aliphatic components, which are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity. The THP group enhances metabolic stability, while the thiophene moiety may influence binding to targets such as kinases or GPCRs .

Properties

IUPAC Name

3-methoxy-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-16-5-2-4-14(12-16)18(20)19(13-17-6-3-11-23-17)15-7-9-22-10-8-15/h2-6,11-12,15H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTABEKVHKEJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO3SC_{18}H_{21}NO_3S, with a molecular weight of 331.4 g/mol. The compound features a methoxy group, a tetrahydro-2H-pyran moiety, and a thiophenylmethyl group, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC18H21NO3SC_{18}H_{21}NO_3S
Molecular Weight331.4 g/mol
CAS Number1797140-22-7

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general approach includes the formation of the tetrahydro-pyran ring followed by the introduction of the thiophenylmethyl group. The complexity of the synthesis reflects the intricate structure of the compound, which may enhance its biological activity.

Antimicrobial Activity

Preliminary studies suggest that compounds containing thiazole and tetrahydropyran moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µM)
This compoundE. faecalis8
3-Methoxy derivativeS. aureus16

Anti-inflammatory Activity

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Case Study: Inhibition of COX Enzymes

A study investigating the anti-inflammatory effects of similar benzamide derivatives revealed that compounds with structural similarities to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Properties

The anticancer potential of this compound has also been explored. Compounds with similar structural features have shown selective cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-75.3
Related Benzamide DerivativeMCF-73.1

Scientific Research Applications

Pharmacological Applications

The compound's structural characteristics suggest potential pharmacological applications, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs may act as inhibitors of specific biological targets involved in cancer progression. The benzamide structure is common in many anticancer agents, which suggests that 3-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide could exhibit similar properties. Preliminary studies have shown that related compounds can inhibit pathways associated with tumor growth and metastasis.

Neurological Disorders

The compound's potential as a therapeutic agent for neurological disorders is supported by studies on related tetrahydropyran derivatives, which have shown low central nervous system penetration while maintaining efficacy as cannabinoid receptor agonists . This property could allow for effective pain management with reduced side effects.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing amine and acid derivatives to form the benzamide linkage.
  • Functional Group Modifications : Altering the thiophene or tetrahydropyran moieties to enhance biological activity or alter pharmacokinetic properties.

These synthetic pathways are crucial for generating derivatives with improved efficacy or specificity for biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Inhibition of P2X7 Receptor

A notable study highlighted the role of similar compounds as inhibitors of the P2X7 receptor, which is implicated in inflammation and cancer. Compounds exhibiting this inhibition showed promising results in reducing inflammatory responses in preclinical models.

Analgesic Properties

Research on cannabinoid receptor agonists has demonstrated that modifications to the tetrahydropyran structure can lead to compounds with significant analgesic properties while minimizing central nervous system side effects . This suggests that this compound could be developed for pain management therapies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Pharmacological Target Reference
Target Compound Benzamide 3-Methoxy, THP, Thiophen-2-ylmethyl Not Specified
4-Acetamido-3-(Benzyloxy)-N-(THP-4-yl)Benzamide Benzamide 4-Acetamido, 3-Benzyloxy, THP Bromodomain Inhibitor
ABT-199 (Venetoclax) Benzamide THP, Pyrrolopyridine BCL-2 Inhibitor
Compound 2g () Diazepine Thiophen-2-ylmethyl, Chloro CNS Targets
3-(4-Oxadiazolylphenoxy)-5-(THP)O-Benzamide Benzamide Oxadiazole, THP-methoxy, Thiazole Kinase Inhibitor

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